molecular formula C9H12ClF2NO B1525409 1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride CAS No. 1306604-58-9

1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride

Cat. No.: B1525409
CAS No.: 1306604-58-9
M. Wt: 223.65 g/mol
InChI Key: LNVDZHMIZRVSGM-UHFFFAOYSA-N
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Description

“1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1306604-58-9 . It has a molecular weight of 223.65 . The IUPAC name for this compound is 1-amino-2-(2,4-difluorophenyl)-2-propanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Conformational Analysis in Different Environments

Another research application is the conformational analysis of related compounds in various environments. For example, the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives were reported, highlighting the conformational preferences of the amine fragments in different crystal environments. Such studies are enriched by generating fingerprint plots derived from Hirshfeld surfaces and provide valuable information on the molecular interactions and stability of these compounds (Nitek et al., 2020).

Cardioselectivity and Pharmacological Potential

Research has also explored the cardioselectivity and pharmacological potential of compounds with similar structures, such as beta-adrenoceptor blocking agents. These studies involve synthesizing various derivatives and evaluating their affinity to beta-1 and beta-2 adrenoceptors, comparing their efficacy with known beta-blockers. Such research contributes to the development of more effective and selective cardiovascular drugs (Rzeszotarski et al., 1979).

Asymmetric Synthesis and Catalysis

Furthermore, asymmetric synthesis and catalysis represent a significant area of application. Compounds structurally related to "1-Amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride" have been used in the asymmetric reduction of acetophenone O-methyloxime to produce optically active amines. The use of polymer-supported chiral amino alcohols as reagents showcases the potential of these compounds in stereoselective synthetic processes, which is crucial for the pharmaceutical industry (Itsuno et al., 1987).

Properties

IUPAC Name

1-amino-2-(2,4-difluorophenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-9(13,5-12)7-3-2-6(10)4-8(7)11;/h2-4,13H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVDZHMIZRVSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=C(C=C(C=C1)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-58-9
Record name 1-amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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